molecular formula C22H17FN4O3 B3015549 N-(2-fluorophenyl)-2-(2-oxo-3-(3-(o-tolyl)-1,2,4-oxadiazol-5-yl)pyridin-1(2H)-yl)acetamide CAS No. 1251598-55-6

N-(2-fluorophenyl)-2-(2-oxo-3-(3-(o-tolyl)-1,2,4-oxadiazol-5-yl)pyridin-1(2H)-yl)acetamide

Cat. No. B3015549
CAS RN: 1251598-55-6
M. Wt: 404.401
InChI Key: QZCNJKGTMYEFMW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(2-fluorophenyl)-2-(2-oxo-3-(3-(o-tolyl)-1,2,4-oxadiazol-5-yl)pyridin-1(2H)-yl)acetamide is a useful research compound. Its molecular formula is C22H17FN4O3 and its molecular weight is 404.401. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Biological Assessment

The synthesis and biological assessment of compounds related to N-(2-fluorophenyl)-2-(2-oxo-3-(3-(o-tolyl)-1,2,4-oxadiazol-5-yl)pyridin-1(2H)-yl)acetamide have been explored in various studies. Karpina et al. (2019) focused on developing a method for synthesizing novel acetamides with 1,2,4-oxadiazol cycles and conducting biological assessments of these compounds. Their approach involved starting from commercially available chloropyridine-carboxylic acids and amidoximes to form chloro-[3-R1-1,2,4-oxadiazol-5-yl]pyridines, followed by hydrazinolysis, ester formation, and hydrolysis into acetic acid to obtain the final products (Karpina et al., 2019).

Antimicrobial and Antifungal Agents

Several studies have synthesized and evaluated various compounds similar to this compound for their antimicrobial properties. For instance, Parikh and Joshi (2014) explored 2-mercapto-5-phenyl-1,3,4-oxadiazole derivatives as potential antimicrobial agents. They focused on the synthesis of these derivatives and their evaluation for antimicrobial activities against a range of bacterial and fungal strains (Parikh & Joshi, 2014). Similarly, Desai and Vaja (2018) synthesized a novel series of N-substituted derivatives with antimicrobial activity against various gram-positive and gram-negative bacteria, as well as fungal strains (Desai & Vaja, 2018).

Anticancer Properties

The anticancer potential of compounds structurally related to this compound has been a subject of research. Wang et al. (2015) modified a compound similar in structure to exert anticancer effects and reduce toxicity. They synthesized derivatives with potent antiproliferative activities against human cancer cell lines and investigated their inhibitory activity against PI3Ks and mTOR (Wang et al., 2015).

properties

IUPAC Name

N-(2-fluorophenyl)-2-[3-[3-(2-methylphenyl)-1,2,4-oxadiazol-5-yl]-2-oxopyridin-1-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H17FN4O3/c1-14-7-2-3-8-15(14)20-25-21(30-26-20)16-9-6-12-27(22(16)29)13-19(28)24-18-11-5-4-10-17(18)23/h2-12H,13H2,1H3,(H,24,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QZCNJKGTMYEFMW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1C2=NOC(=N2)C3=CC=CN(C3=O)CC(=O)NC4=CC=CC=C4F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H17FN4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

404.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.